molecular formula C7H7BBrClO2 B6308182 4-Bromo-3-chloro-2-methylphenylboronic acid CAS No. 2121514-78-9

4-Bromo-3-chloro-2-methylphenylboronic acid

Cat. No.: B6308182
CAS No.: 2121514-78-9
M. Wt: 249.30 g/mol
InChI Key: YZPOZPMOVWCDEQ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrClO2 and a molecular weight of 249.3 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

4-Bromo-3-chloro-2-methylphenylboronic acid can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of 2-methylphenylboronic acid. The reaction conditions typically include the use of bromine and chlorine reagents in the presence of a suitable catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Bromo-3-chloro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and boranes.

Scientific Research Applications

4-Bromo-3-chloro-2-methylphenylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methylphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the desired biaryl product .

Comparison with Similar Compounds

4-Bromo-3-chloro-2-methylphenylboronic acid can be compared with other similar compounds, such as:

  • 4-Bromo-2-methylphenylboronic acid
  • 3-Chloro-2-methylphenylboronic acid
  • 4-Chloro-2-methylphenylboronic acid

These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in certain synthetic applications .

Properties

IUPAC Name

(4-bromo-3-chloro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPOZPMOVWCDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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